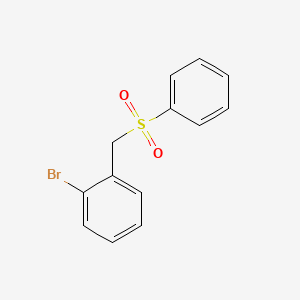

2-Bromobenzyl Phenyl Sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonylmethyl)-2-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNGEPLMWCLSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462792 | |

| Record name | 2-Bromobenzyl Phenyl Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92022-50-9 | |

| Record name | 2-Bromobenzyl Phenyl Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromobenzyl Phenyl Sulfone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromobenzyl Phenyl Sulfone, a valuable intermediate in organic synthesis and drug discovery. The document details a robust and reproducible synthetic protocol, rooted in fundamental principles of nucleophilic substitution, and offers a thorough analysis of the analytical techniques required to verify the compound's identity and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both practical experimental procedures and the underlying scientific rationale.

Introduction and Significance

This compound belongs to the class of organic compounds known as sulfones, which are characterized by a sulfonyl functional group flanked by two carbon atoms. The presence of the sulfonyl moiety imparts unique physicochemical properties, including high polarity and thermal stability. The title compound, with its specific substitution pattern—a phenylsulfonyl group attached to a 2-bromobenzyl moiety—presents a versatile scaffold for further chemical elaboration. The bromine atom can be readily displaced or involved in cross-coupling reactions, while the aromatic rings offer sites for electrophilic substitution. These features make this compound a key building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between 2-bromobenzyl bromide and sodium benzenesulfinate. This SN2 reaction is favored by the good leaving group ability of the bromide ion and the nucleophilicity of the sulfinate anion.

Reaction Mechanism

The reaction proceeds via a one-step mechanism where the lone pair of electrons on the sulfur atom of the benzenesulfinate anion attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide. This concerted process involves the simultaneous formation of the carbon-sulfur bond and the cleavage of the carbon-bromine bond.

Caption: Sₙ2 mechanism for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-Bromobenzyl bromide

-

Sodium benzenesulfinate[1]

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium benzenesulfinate (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

To this solution, add 2-bromobenzyl bromide (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to afford this compound as a white crystalline solid.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended:

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₁BrO₂S |

| Molecular Weight | 311.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 94-98 °C |

Spectroscopic Analysis

3.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the synthesized compound.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.7 | Singlet | 2H | -CH₂- (Benzylic protons) |

| ~ 7.1 - 7.6 | Multiplet | 9H | Aromatic protons |

The benzylic protons are expected to appear as a singlet due to the absence of adjacent protons. The aromatic protons of both the 2-bromobenzyl and phenylsulfonyl moieties will appear in the downfield region as a complex multiplet.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 60 - 65 | -CH₂- (Benzylic carbon) |

| ~ 120 - 140 | Aromatic carbons |

The benzylic carbon will appear in the aliphatic region, while the twelve aromatic carbons will be observed in the downfield region.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): A peak at m/z ≈ 310/312 (due to the isotopic abundance of ⁷⁹Br and ⁸¹Br) corresponding to the molecular weight of the compound.

-

Major Fragments:

-

m/z ≈ 169/171: [Br-C₇H₆-CH₂]⁺, corresponding to the 2-bromobenzyl cation.

-

m/z ≈ 141: [C₆H₅SO₂]⁺, corresponding to the phenylsulfonyl cation.

-

m/z ≈ 91: [C₇H₇]⁺, tropylium ion, a common fragment for benzyl compounds.

-

m/z ≈ 77: [C₆H₅]⁺, phenyl cation.

-

Caption: Experimental workflow for the characterization of this compound.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H stretching | Aromatic |

| ~ 1320 - 1290 | Asymmetric SO₂ stretching | Sulfone |

| ~ 1160 - 1120 | Symmetric SO₂ stretching | Sulfone |

| ~ 1090 - 1070 | C-S stretching | Aryl sulfone |

| ~ 750 - 700 | C-Br stretching | Bromo-aromatic |

Conclusion

This technical guide has outlined a reliable and well-characterized method for the synthesis of this compound. The provided experimental protocol, based on a nucleophilic substitution reaction, is straightforward and scalable. The detailed characterization data, including predicted NMR, MS, and FTIR spectral features, provides a robust framework for the verification of the product's identity and purity. As a versatile synthetic intermediate, the availability of a well-documented synthetic and analytical procedure for this compound is of significant value to the chemical research community.

References

-

Organic Syntheses. Org. Synth.2023 , 100, 1-15. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromobenzyl Phenyl Sulfone

Introduction: Unveiling the Molecular Architecture of a Key Synthetic Intermediate

In the landscape of modern drug discovery and materials science, the precise characterization of synthetic intermediates is paramount. 2-Bromobenzyl Phenyl Sulfone, a molecule featuring a strategic combination of an ortho-brominated benzyl group and a phenyl sulfone moiety, represents a versatile building block for the synthesis of more complex chemical entities. The presence of the sulfonyl group, a known pharmacophore and a key structural element in many functional materials, combined with the reactive benzylic position and the bromine handle for further chemical modification, makes this compound a subject of significant interest for researchers.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound. As a Senior Application Scientist, the aim is not merely to present data but to offer a deeper understanding of the underlying principles that govern the spectral features. This guide is structured to provide researchers, scientists, and drug development professionals with the essential knowledge to confidently synthesize, identify, and utilize this important chemical compound. We will delve into the experimental protocols for its synthesis and the detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Synthesis of this compound: A Practical Workflow

The synthesis of this compound is most reliably achieved through a nucleophilic substitution reaction. This method leverages the reactivity of a benzylic halide with a sulfinate salt, a common and efficient way to form carbon-sulfur bonds.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol outlines a robust and reproducible method for the preparation of this compound.

Materials:

-

2-Bromobenzyl bromide

-

Sodium benzenesulfinate

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium benzenesulfinate (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirring solution, add 2-bromobenzyl bromide (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Spectroscopic Characterization: A Multi-faceted Approach

The unequivocal identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the benzylic protons and the aromatic protons of the two phenyl rings.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.7 | s | 2H | -CH₂- (Benzylic) |

| ~ 7.2 - 7.8 | m | 9H | Aromatic Protons |

Interpretation of the ¹H NMR Spectrum:

-

Benzylic Protons (-CH₂-): A singlet is predicted for the two benzylic protons, integrating to 2H. These protons are adjacent to the electron-withdrawing sulfonyl group, which deshields them, causing their signal to appear downfield in the range of δ 4.5-4.7 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

Aromatic Protons: The nine aromatic protons will appear as a complex multiplet in the region of δ 7.2-7.8 ppm. The protons on the phenylsulfonyl group are expected to be in a slightly different chemical environment compared to the protons on the 2-bromobenzyl group. The ortho-protons of the phenylsulfonyl group are typically the most deshielded due to the anisotropic effect of the S=O bonds. The protons on the 2-bromobenzyl ring will exhibit a splitting pattern characteristic of a 1,2-disubstituted benzene ring, further complicated by coupling with each other. Aromatic protons generally resonate in the δ 6.5-8.5 ppm range[1].

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 60 - 65 | -CH₂- (Benzylic) |

| ~ 122 - 138 | Aromatic Carbons |

| ~ 138 - 142 | Aromatic Carbons (ipso to -SO₂- and -Br) |

Interpretation of the ¹³C NMR Spectrum:

-

Benzylic Carbon (-CH₂-): The benzylic carbon is expected to resonate in the δ 60-65 ppm region. Its attachment to the electron-withdrawing sulfonyl group causes a significant downfield shift compared to a typical benzylic carbon.

-

Aromatic Carbons: The aromatic carbons will appear in the typical range of δ 120-150 ppm[2]. Due to the lack of symmetry, thirteen distinct signals are expected for the aromatic carbons. The carbon atom attached to the bromine atom (ipso-carbon) will be influenced by the "heavy atom effect," which can cause a shift that is not solely based on electronegativity[3]. The ipso-carbon of the phenylsulfonyl group will be deshielded and appear downfield.

Figure 1: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the sulfonyl group and the aromatic rings.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1585, 1475, 1445 | Medium | Aromatic C=C Stretch |

| ~1320 - 1300 | Strong | Asymmetric SO₂ Stretch |

| ~1160 - 1140 | Strong | Symmetric SO₂ Stretch |

| ~750 and ~690 | Strong | C-H Out-of-plane Bending |

Interpretation of the IR Spectrum:

-

Sulfonyl Group (SO₂): The most prominent features in the IR spectrum will be the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically found in the regions of 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹, respectively[4].

-

Aromatic Rings: The presence of the aromatic rings will be indicated by C-H stretching vibrations just above 3000 cm⁻¹, and several C=C stretching bands in the 1600-1400 cm⁻¹ region[1].

-

Substitution Pattern: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. For the monosubstituted phenylsulfonyl group, a strong band around 690 cm⁻¹ and another between 730-770 cm⁻¹ are expected. The ortho-disubstituted bromobenzyl group will also have a characteristic absorption in this region, typically around 750 cm⁻¹.

Figure 2: Workflow for the synthesis and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation.

Expected Fragmentation Pattern (EI-MS):

The molecular ion peak (M⁺) would be observed at m/z 310 and 312 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Key Fragmentation Pathways:

-

Loss of the Phenylsulfonyl Radical: A common fragmentation pathway for sulfones is the cleavage of the C-S bond. This would lead to the formation of the 2-bromobenzyl cation at m/z 169/171.

-

Loss of Sulfur Dioxide: Rearrangement followed by the loss of SO₂ (64 Da) is another characteristic fragmentation of sulfones.

-

Formation of Tropylium Ion: The benzyl cation (m/z 91) is a common fragment in the mass spectra of benzyl compounds, formed through rearrangement of the benzyl cation. The 2-bromobenzyl cation could potentially lose a bromine radical to form a benzyl-type cation which could then rearrange to the tropylium ion.

Figure 3: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion: A Comprehensive Spectroscopic Portrait

This technical guide has provided a detailed roadmap for the synthesis and spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently verify the successful synthesis and purity of this valuable intermediate. The interpretations provided herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a reliable framework for analysis. The experimental protocol and the logical workflows for characterization are designed to be both practical and informative, empowering scientists in their pursuit of novel molecules for a wide range of applications.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

- 1. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sci-hub.ru [sci-hub.ru]

- 3. rsc.org [rsc.org]

- 4. CAS 92022-50-9: 1-bromo-2-[(phenylsulfonyl)methyl]benzene [cymitquimica.com]

Introduction: The Expanding Role of the Sulfone Moiety in Medicinal Chemistry

An In-Depth Technical Guide to 2-Bromobenzyl Phenyl Sulfone and its Analogs for Drug Discovery Professionals

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(O)₂-R'), is a cornerstone scaffold in modern drug discovery.[1] Once considered a relatively inert linker, the sulfone functional group is now recognized for its profound impact on the pharmacological profile of a molecule. Its unique physicochemical properties—including high polarity, metabolic stability, and the ability to act as a potent hydrogen bond acceptor—allow for the fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[2] Sulfone-containing compounds have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them prevalent in numerous FDA-approved drugs.[3][4][5]

This guide focuses on a specific and versatile member of this class: This compound . This compound and its analogs serve as crucial building blocks and pharmacophores in the synthesis of complex therapeutic agents. The presence of the reactive bromobenzyl group, coupled with the stable phenyl sulfone moiety, offers a dual functionality that is highly attractive for synthetic and medicinal chemists. We will explore the synthesis, chemical properties, and biological significance of this scaffold, providing researchers with the foundational knowledge to leverage its potential in drug development programs.

Part 1: Synthesis of this compound and Diaryl Sulfone Analogs

The construction of the C-S bond is the critical step in synthesizing diaryl and benzyl aryl sulfones. Methodologies have evolved from classical approaches to highly efficient modern catalytic systems, offering greater control, yield, and substrate scope.

Classical and Modern Synthetic Strategies

Traditionally, diaryl sulfones were prepared through methods such as the oxidation of pre-formed sulfides or Friedel-Crafts-type sulfonylation reactions. While effective, these methods can suffer from harsh reaction conditions and limited functional group tolerance.

The advent of transition-metal catalysis has revolutionized sulfone synthesis.[6] Key advancements include:

-

Palladium-Catalyzed Coupling: Convergent, three-component coupling reactions using an aryl halide, an aryl lithium or boronic acid, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) have become a powerful tool.[7] This method allows for the straightforward assembly of diverse sulfones from readily available starting materials.[7]

-

Copper-Catalyzed Reactions: Copper catalysts are often used for cross-coupling reactions between arylboronic acids and sulfinic acid salts or arylsulfonyl chlorides, providing an efficient route to diaryl sulfones under mild conditions.[8][9]

-

Metal-Free Approaches: To avoid residual metal contamination in pharmaceutical compounds, metal-free alternatives have been developed. These include the reaction of arynes with thiosulfonates[10] or the coupling of arylsulfinic acid salts with diaryliodonium salts.[11]

-

Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a green and efficient strategy for forming C-S bonds by generating sulfur-centered radicals from various precursors.[12]

Experimental Protocol: Palladium-Catalyzed Synthesis of a Diaryl Sulfone

This protocol describes a general, palladium-catalyzed three-component synthesis adaptable for this compound analogs, based on the methodology developed by Willis and colleagues.[7]

Objective: To synthesize a diaryl sulfone from an aryl halide, an organolithium reagent, and a sulfur dioxide surrogate (DABSO).

Materials:

-

Aryl Halide (e.g., 1-bromo-2-iodobenzene for a precursor to the target molecule)

-

Organolithium reagent (e.g., Phenyllithium)

-

DABSO (CAS: 280-57-9)

-

Palladium Catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., XantPhos, CAS: 161265-03-8)

-

Anhydrous solvent (e.g., Dioxane or THF)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry, oven-baked flask under an inert atmosphere, add the palladium catalyst (2-5 mol%) and the ligand (4-10 mol%).

-

Reagent Addition: Add the aryl halide (1.0 equivalent) and DABSO (1.1 equivalents) to the flask.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Initiation: Cool the mixture to 0 °C. Slowly add the organolithium reagent (1.2 equivalents) dropwise over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by slowly adding the saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl sulfone.

Visualization: Synthetic Workflow

The following diagram illustrates a generalized workflow for modern catalytic diaryl sulfone synthesis.

Caption: Generalized workflow for transition-metal-catalyzed diaryl sulfone synthesis.

Part 2: Physicochemical Properties and Reactivity

This compound is a white to off-white crystalline solid at room temperature. Its key properties are summarized below.

Data Presentation: Properties of this compound

| Property | Value | Source |

| CAS Number | 92022-50-9 | [13][14] |

| Molecular Formula | C₁₃H₁₁BrO₂S | [13][15] |

| Molecular Weight | 311.19 g/mol | [13] |

| Appearance | White to Almost white powder to crystal | [13] |

| Purity | >98.0% (GC) | [13] |

| Boiling Point | 469.3°C at 760 mmHg | [15] |

| Synonyms | 1-(Benzenesulfonylmethyl)-2-bromobenzene; 1-Bromo-2-(phenylsulfonylmethyl)benzene | [13] |

Chemical Reactivity and Synthetic Utility

The structure of this compound offers two primary sites for chemical modification, making it a valuable synthetic intermediate.

-

The C-Br Bond: The aryl bromide is a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse substituents at the ortho-position of the benzyl ring, enabling the construction of a large library of analogs.

-

The Sulfone Group: While generally stable, the sulfone group can participate in specific chemical transformations. It can act as a leaving group (as the sulfinate anion) under certain nucleophilic substitution conditions.[16][17] Furthermore, the strong electron-withdrawing nature of the sulfonyl group can direct ortho-metalation on the phenyl ring, providing another avenue for functionalization.[7] The methylene bridge adjacent to the sulfone is also acidic and can be deprotonated to form a carbanion for subsequent alkylation reactions.

Part 3: Biological Activity and Role in Drug Design

The diaryl sulfone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant therapeutic value.[4]

Broad-Spectrum Biological Activities

Analogs of this compound belong to a class of compounds known for an extensive range of biological activities.[1][7] Research has shown that diaryl sulfones can exhibit:

-

Antimicrobial Activity: Effective against various bacterial and fungal pathogens.[1][4]

-

Anticancer Activity: Some analogs show potent antiproliferative effects against various cancer cell lines.[18][4][19]

-

Anti-inflammatory Effects: Often through mechanisms like COX-2 inhibition.[1]

-

Antiviral Activity: Including inhibition of key viral enzymes like HIV-1 reverse transcriptase.[18][11]

The Strategic Role of the Sulfone Group in Drug-Target Interactions

The sulfonyl group is not merely a passive linker; it actively contributes to a molecule's biological activity and pharmacokinetic profile.[2]

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors, enabling strong interactions with amino acid residues (e.g., Arg, Lys, His) in a protein's active site.[2]

-

Metabolic Stability: The sulfone moiety is highly resistant to metabolic degradation, which can increase the half-life of a drug by blocking metabolically vulnerable sites.[2]

-

Bioisosterism: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls, carboxylates, or phosphates, helping to maintain or improve biological activity while modifying other properties like cell permeability or solubility.[2]

-

Modulation of Physicochemical Properties: The introduction of a sulfone group significantly increases the polarity of a molecule, which can be used to optimize solubility and other ADME parameters.[2]

Visualization: Sulfone Group in Drug-Target Binding

This diagram illustrates the key interactions facilitated by the sulfone moiety within a hypothetical protein binding pocket.

Caption: Role of the sulfone moiety in facilitating drug-target interactions.

Conclusion and Future Perspectives

This compound and its analogs represent a class of compounds with significant, yet not fully exploited, potential in drug discovery. The synthetic versatility afforded by modern catalytic methods allows for the creation of vast and diverse chemical libraries based on this core scaffold. The proven track record of the diaryl sulfone motif across a wide range of therapeutic areas provides a strong rationale for its continued exploration.

Future research should focus on leveraging the dual reactivity of the this compound core to build novel, three-dimensional structures. By combining targeted modifications at both the aryl bromide and sulfone positions, researchers can systematically probe the structure-activity relationships (SAR) required for potent and selective biological activity. The development of new catalytic strategies that offer even greater efficiency and environmental compatibility will further accelerate the discovery of next-generation therapeutics derived from this invaluable chemical scaffold.

References

-

Corpas, J., Kim-Lee, S., Mauleón, P., Arrayás, R. G., & Carretero, J. C. (2022). Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews, 51, 6774-6823. [Link]

-

Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization. Organic Chemistry Frontiers. (2019). [Link]

-

Representative biologically active diarylmethyl sulfone derivatives. ResearchGate. [Link]

-

Diaryl Sulfone Synthesis. (2013). ChemistryViews. [Link]

-

Sulfones: An important class of organic compounds with diverse biological activities. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 19. [Link]

-

Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2022). MDPI. [Link]

-

Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2024). MDPI. [Link]

-

Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

-

Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

-

Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. (2021). PubMed Central. [Link]

-

Umierski, N., & Manolikakes, G. (2013). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters, 15(1), 188-191. [Link]

-

Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. (2023). Organic Chemistry Portal. [Link]

-

Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2018). Asian Journal of Chemical Sciences. [Link]

-

Posner, G. H., Wang, Q., Han, G., Lee, J. K., Crawford, K., Zand, S., Brem, H., Peleg, S., Dolan, P., & Kensler, T. W. (2000). Conceptually New Sulfone Analogues of the Hormone 1α,25-Dihydroxyvitamin D3: Synthesis and Preliminary Biological Evaluation. Journal of Medicinal Chemistry, 43(22), 4255-4265. [Link]

-

This compound | CAS 92022-50-9. Chemical-Suppliers. [Link]

-

Cyclic sulfone containing compounds which showed strong biological activity. ResearchGate. [Link]

-

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. (2017). MDPI. [Link]

-

Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. (2022). PubMed Central. [Link]

-

α-(p-bromobenzyl)-β-keto sulfone. MOLBASE. [Link]

-

Benzyl Sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

-

Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11). [Link]

-

Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. [Link]

-

Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. (2022). PubMed. [Link]

-

Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. (2019). PubMed. [Link]

-

Application of Sulfonyl in Drug Design. (2022). ResearchGate. [Link]

-

fluoromethyl phenyl sulfone. Organic Syntheses. [Link]

-

Bergel, M. (1981). Mechanism of action of sulfones. International Journal of Leprosy and Other Mycobacterial Diseases, 49(1), 89-90. [Link]

-

This compound 98.0+%, TCI America™. Fisher Scientific. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. chemistryviews.org [chemistryviews.org]

- 8. Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates | MDPI [mdpi.com]

- 9. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 10. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. This compound | CAS 92022-50-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 15. Page loading... [guidechem.com]

- 16. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iomcworld.com [iomcworld.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of 2-Bromobenzyl Phenyl Sulfone

This guide provides comprehensive safety and handling protocols for 2-Bromobenzyl Phenyl Sulfone (CAS No. 92022-50-9). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from available safety data sheets and established best practices for handling related chemical classes to ensure a thorough understanding of the risks and necessary precautions.

Chemical and Physical Properties

This compound, with the molecular formula C₁₃H₁₁BrO₂S, is a white to off-white crystalline powder.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Weight | 311.19 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | [1] |

| Purity | >98.0% (GC) | [1] |

| CAS Number | 92022-50-9 | [1][2][3] |

| Synonyms | 1-(Benzenesulfonylmethyl)-2-bromobenzene, 1-Bromo-2-(phenylsulfonylmethyl)benzene | [1] |

| Boiling Point | 469.3°C at 760 mmHg | [4] |

| Refractive Index | 1.615 | [4] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) |

Hazard Identification and GHS Classification

While a definitive, universally adopted GHS classification for this compound is not consistently available across all sources, related compounds and available data sheets suggest that it should be handled as a hazardous substance. Based on data for similar brominated aromatic compounds and sulfones, the potential hazards are categorized as follows.[5][6][7]

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[5][6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6]

Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5]

-

H314: Causes severe skin burns and eye damage.[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is crucial for minimizing exposure.

Hierarchy of Controls

The hierarchy of controls is a systematic approach to mitigating workplace hazards. The most effective controls are at the top of the pyramid.

Caption: Hierarchy of controls for mitigating chemical hazards.

Recommended Engineering Controls

-

Ventilation: Use only outdoors or in a well-ventilated area.[5][8] A chemical fume hood is the preferred engineering control for handling this compound.

-

Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][6][8][9]

Personal Protective Equipment (PPE)

| PPE Category | Item | Specifications |

| Hand Protection | Protective gloves | Wear chemically resistant gloves (e.g., nitrile). Change gloves frequently and immediately if contaminated.[5] |

| Eye/Face Protection | Safety goggles | Wear safety goggles with side-shields or a face shield.[5] |

| Skin and Body Protection | Impervious clothing | A lab coat or disposable gown should be worn.[5] |

| Respiratory Protection | Suitable respirator | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.[5][6][8][9] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling

-

Avoid inhalation of dust, fumes, gas, mist, or vapors.[2][5]

-

Take measures to prevent the buildup of electrostatic charge.[2]

Storage

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][8] If symptoms persist, seek medical attention.[2]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][5] If skin irritation occurs, get medical advice/attention.[6]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[11]

-

If Swallowed: Rinse mouth with water.[2][5][8] Do NOT induce vomiting.[6][9] Call a physician or poison control center immediately.[6][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[5]

-

Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon oxides, sulfur oxides, and hydrogen bromide.[6][8][9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6][8][9][10]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[5][6][8][9] Evacuate personnel to safe areas.[5][6][9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or watercourses.[5]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[6] Avoid creating dust.[6]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[5][8] Brominated waste may require specialized disposal procedures, such as incineration at a licensed hazardous waste facility.[12] Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be a viable option for small quantities under controlled laboratory conditions, converting the bromine to less harmful bromide ions.[12]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7][8] The hazard assessment is based on the GHS classifications of similar compounds.[5][6] It is crucial to handle this compound with the assumption that it is toxic and to minimize all routes of exposure.

Experimental Workflow Diagram

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

Caption: A typical safe handling workflow for this compound.

References

- This compound. CymitQuimica.

- Safety D

- QG-8058 - Safety D

- 2-Bromobenzyl bromide - Safety D

- Divinyl sulfone - Safety D

- Safety D

- This compound. TCI EUROPE N.V..

- This compound | CAS 92022-50-9. Chemical-Suppliers.

- This compound. TCI Chemicals.

- 4-Bromophenylacetonitrile - Safety D

- 4-Bromobenzyl bromide - Safety D

- Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chrom

- SAFETY D

- What is bromine and what are the safe disposal and recycling methods?. Ideal Response.

- Method for the bromination of aromatic compound.

- Emergency Procedures for Incidents Involving Chemicals. Research Safety.

- This compound , 98%. Guidechem.

- Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.

- Benzyl phenyl sulfone - Safety D

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. This compound | CAS 92022-50-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Page loading... [wap.guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.greenbook.net [assets.greenbook.net]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Bromobenzyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the thermal stability and decomposition pathways of 2-Bromobenzyl Phenyl Sulfone. As a compound of interest in synthetic chemistry and potentially in the development of new pharmaceutical agents, a thorough understanding of its behavior under thermal stress is critical for ensuring process safety, predicting shelf-life, and identifying potential impurities. This document moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing the compound's stability and a practical framework for its experimental investigation.

Introduction: The Significance of Thermal Stability in the Lifecycle of a Molecule

The journey of a chemical entity from laboratory synthesis to potential application is fraught with challenges, not least of which is its inherent stability. Thermal stability, in particular, is a critical parameter that dictates storage conditions, reaction parameters for further functionalization, and ultimately, the viability of a compound in real-world applications. For a molecule like this compound, which incorporates both a sulfone linkage and a benzylic bromide, the potential for thermally induced decomposition is a significant consideration. The sulfone group, while generally robust, can undergo extrusion of sulfur dioxide under certain conditions.[1][2] The benzylic bromide introduces a reactive site susceptible to homolytic cleavage or elimination reactions.

This guide will therefore address two primary objectives:

-

To elucidate the theoretical underpinnings of the thermal decomposition of this compound, drawing upon established principles of sulfone and benzyl halide chemistry.

-

To provide a detailed, field-proven experimental workflow for the comprehensive evaluation of its thermal stability and the characterization of its decomposition products.

The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for informed decision-making in research and development.

Theoretical Framework: Anticipating Decomposition Pathways

While specific experimental data for this compound is not extensively reported in public literature, a mechanistic understanding of related structures allows for the formulation of credible hypotheses regarding its decomposition. The thermal degradation of this molecule is likely to be a complex process involving multiple competing pathways.

The Role of the Sulfone Group: SO₂ Extrusion

A common thermal decomposition pathway for sulfones is the extrusion of sulfur dioxide (SO₂), leading to the formation of a new carbon-carbon bond.[1] This reaction is particularly prevalent in cyclic sulfones but can also occur in acyclic systems, especially when the resulting structure is stabilized. For this compound, a concerted or radical-mediated extrusion of SO₂ could theoretically lead to the formation of 2-bromostilbene. However, the high temperatures often required for the pyrolysis of simple aryl sulfones suggest this might not be the initial, lowest-energy decomposition pathway.[2][3]

The Influence of the Benzylic Bromide: A Weak Link

The carbon-bromine bond in a benzylic position is inherently weaker than an aryl C-Br bond and represents a likely initiation point for decomposition. Two primary mechanisms can be envisioned:

-

Homolytic Cleavage: At elevated temperatures, the C-Br bond can break homolytically to generate a 2-bromobenzyl radical and a bromine radical. This initiation step can trigger a cascade of radical chain reactions, leading to a complex mixture of products.

-

Elimination and Rearrangement: The presence of the sulfone group's alpha-protons provides the possibility of elimination reactions. Thermally induced elimination of HBr is a possibility, although this is more typically base-catalyzed.

A Hypothesized Multi-step Decomposition

A plausible, multi-step decomposition pathway for this compound could involve an initial cleavage of the C-S bond or the C-Br bond, followed by further reactions of the resulting fragments. The relative stability of the potential radical and ionic intermediates will dictate the predominant pathway.

Experimental Investigation: A Self-Validating Protocol

A robust assessment of thermal stability requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive picture of the thermal behavior of this compound, from initial screening to in-depth mechanistic studies.

Initial Screening: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The first step in characterizing thermal stability is to determine the temperatures at which significant physical and chemical changes occur. TGA and DSC are powerful, complementary techniques for this purpose.[4][5]

3.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This provides a clear indication of the onset of decomposition.

Experimental Protocol for TGA:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Record the temperature at which 5% mass loss (Td5%) occurs, a common metric for thermal stability.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Causality Behind Experimental Choices:

-

A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.

-

An inert nitrogen atmosphere is crucial to prevent oxidative decomposition, which would complicate the interpretation of the intrinsic thermal stability.

3.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It provides information on melting point, phase transitions, and the enthalpy of decomposition.

Experimental Protocol for DSC:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or high-pressure crucible.

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature above the decomposition onset observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point.

-

Identify any exothermic peaks, which indicate decomposition events.

-

Determine the onset temperature of the decomposition exotherm.

-

Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

-

Causality Behind Experimental Choices:

-

Hermetically sealed or high-pressure crucibles are essential to contain any gaseous decomposition products, ensuring an accurate measurement of the decomposition enthalpy.[7]

-

Correlating the DSC exotherm with the TGA mass loss provides a self-validating system, confirming that the observed energy release is associated with decomposition.

Workflow for Initial Thermal Stability Assessment

Caption: Initial screening workflow for thermal stability.

Table 1: Expected Data from TGA and DSC Analysis

| Parameter | Technique | Expected Information |

| Melting Point (Tm) | DSC | Temperature of solid-to-liquid phase transition. |

| Onset of Decomposition (Tonset) | TGA, DSC | Temperature at which decomposition begins. |

| 5% Mass Loss Temperature (Td5%) | TGA | Temperature at which 5% of the sample mass is lost. |

| Enthalpy of Decomposition (ΔHd) | DSC | The heat released during decomposition (kJ/mol). |

| Residual Mass | TGA | The amount of non-volatile residue at the end of the experiment. |

Identification of Decomposition Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To understand the decomposition mechanism, it is essential to identify the volatile and semi-volatile products formed. Py-GC-MS is the ideal technique for this purpose.

Experimental Protocol for Py-GC-MS:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 100 µg) of this compound into a pyrolysis tube.

-

Pyrolysis Conditions:

-

Perform isothermal pyrolysis at several temperatures below, at, and above the Tonset determined by TGA (e.g., 250 °C, 300 °C, 350 °C).

-

Hold each temperature for a short duration (e.g., 30 seconds).

-

-

GC-MS Conditions:

-

Injector: Split injection with a high split ratio to avoid column overload.

-

Column: A standard non-polar column (e.g., 5% phenyl polysiloxane) is a good starting point.

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to separate compounds with a wide range of boiling points.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram.

-

Analyze the mass spectrum of each peak and compare it to spectral libraries (e.g., NIST) to identify the decomposition products.

-

Propose fragmentation patterns to confirm identifications.[8]

-

Causality Behind Experimental Choices:

-

Stepwise pyrolysis at different temperatures allows for the identification of primary decomposition products (formed at lower temperatures) versus secondary products (formed at higher temperatures from the further breakdown of primary products).

-

GC-MS provides both separation of the product mixture and structural information from the mass spectra, enabling confident identification.[9]

Logical Flow for Product Identification

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Leveraging 2-Bromobenzyl Phenyl Sulfone for Stilbene Synthesis via the Ramberg-Bäcklund Reaction

For: Researchers, scientists, and drug development professionals.

Abstract

The Ramberg-Bäcklund reaction is a powerful synthetic tool for the formation of alkenes through the base-mediated extrusion of sulfur dioxide from α-halo sulfones.[1][2] This application note provides an in-depth guide to the utilization of 2-bromobenzyl phenyl sulfone as a key precursor in this reaction, with a specific focus on the synthesis of stilbene derivatives. Stilbenes are a class of compounds with significant pharmacological interest, and this methodology offers a reliable and regioselective route to their synthesis.[3] We will explore the underlying reaction mechanism, provide detailed experimental protocols for both the synthesis of the precursor and its subsequent conversion to stilbenes, and discuss the critical parameters that influence reaction outcomes.

Introduction: The Synthetic Utility of the Ramberg-Bäcklund Reaction

First described by Ludwig Ramberg and Birger Bäcklund, this reaction facilitates the conversion of α-halo sulfones into alkenes with the unambiguous placement of the resulting double bond.[4][5] This level of control is a significant advantage over other olefination methods where product mixtures or rearrangements can occur.[4] The reaction is broadly applicable to a wide range of substrates, including those required for the synthesis of strained cyclic systems and complex natural products.[4][6]

The core transformation involves the deprotonation of the α-carbon to the sulfone group, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen to form a transient three-membered episulfone intermediate.[1][2] This unstable intermediate then undergoes a cheletropic extrusion of sulfur dioxide (SO₂) to yield the final alkene product.[1]

Key Advantages of the Ramberg-Bäcklund Reaction:

-

Regioselectivity: The position of the new double bond is precisely determined by the location of the carbon-sulfur bonds in the starting material.[4]

-

Mild Conditions: The reaction proceeds under basic conditions, which are often compatible with a variety of functional groups.[7]

-

Versatility: Applicable to the synthesis of a wide array of substituted alkenes, including cyclic and acyclic systems.[4][6]

This compound: A Tailored Precursor for Stilbene Synthesis

The choice of this compound as a precursor is strategic for the synthesis of stilbene and its derivatives. The benzylic proton is sufficiently acidic for deprotonation under basic conditions, and the bromine atom serves as an excellent leaving group for the intramolecular cyclization step.

Synthesis of this compound

The preparation of the α-halo sulfone precursor is a critical first step. A common and effective method involves the nucleophilic substitution of a benzylic halide with a sulfinate salt.

Protocol 1: Synthesis of this compound

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| 2-Bromobenzyl bromide | 249.9 g/mol | 0.04 | 1.0 | 10.0 g |

| Sodium benzenesulfinate | 164.1 g/mol | 0.048 | 1.2 | 7.9 g |

| Dimethylformamide (DMF) | - | - | - | 100 mL |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium benzenesulfinate (7.9 g, 0.048 mol) in dimethylformamide (100 mL).

-

To this solution, add 2-bromobenzyl bromide (10.0 g, 0.04 mol) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

-

Collect the resulting white precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to afford pure this compound as a white crystalline solid.[8]

Expected Yield: 85-95%

The Ramberg-Bäcklund Reaction: From Sulfone to Stilbene

With the precursor in hand, the Ramberg-Bäcklund reaction can be initiated. The choice of base and solvent system can significantly influence the reaction rate and the stereoselectivity of the resulting alkene. While often a mixture of (E)- and (Z)-isomers is obtained, stronger bases like potassium tert-butoxide tend to favor the formation of the more thermodynamically stable (E)-stilbene.[4][9]

Mechanistic Pathway

The accepted mechanism proceeds through the following key steps:

-

Deprotonation: A strong base abstracts the acidic proton on the carbon alpha to the sulfonyl group, forming a carbanion.[1][2]

-

Intramolecular Cyclization: The carbanion undergoes an intramolecular SN2 reaction, displacing the bromide to form a transient, unstable thiirane dioxide (episulfone) intermediate.[1][7]

-

Sulfur Dioxide Extrusion: The thiirane dioxide intermediate decomposes via a concerted cheletropic extrusion of sulfur dioxide, forming the carbon-carbon double bond of the stilbene product.[1]

Caption: Mechanism of the Ramberg-Bäcklund Reaction.

Protocol 2: Synthesis of Stilbene

This protocol details the conversion of this compound to stilbene.

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| This compound | 311.19 g/mol | 0.01 | 1.0 | 3.11 g |

| Potassium tert-butoxide | 112.21 g/mol | 0.022 | 2.2 | 2.47 g |

| tert-Butanol | - | - | - | 50 mL |

| Carbon tetrachloride | 153.82 g/mol | - | - | 10 mL |

Procedure:

-

In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (3.11 g, 0.01 mol) in a mixture of tert-butanol (50 mL) and carbon tetrachloride (10 mL). Note: This is a variation known as the Meyers' modification, where halogenation and elimination can occur in situ if starting from a non-halogenated sulfone. In this case, it ensures the reaction goes to completion.[4]

-

Add potassium tert-butoxide (2.47 g, 0.022 mol) portion-wise to the solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench by the slow addition of 50 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield stilbene.

Expected Yield: 70-85% (as a mixture of E/Z isomers).

Applications in Drug Development and Organic Synthesis

The Ramberg-Bäcklund reaction, particularly for stilbene synthesis, has significant implications in medicinal chemistry and materials science. Stilbene derivatives are known for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[3] For instance, resveratrol and its analogs are well-studied stilbenoids. The ability to synthesize these structures with high efficiency and regioselectivity is crucial for the development of new therapeutic agents. Recent advancements have also applied this reaction to the synthesis of C-glycosides and other complex molecules.[10][11]

Troubleshooting and Considerations

-

Base Sensitivity: The strong basic conditions can be incompatible with certain functional groups. Protection strategies may be necessary for complex substrates.[7]

-

Stereoselectivity: The ratio of (E)- to (Z)-isomers can be influenced by the choice of base, solvent, and reaction temperature. Stronger, bulkier bases tend to favor the (E)-isomer.[9] Unexpected Z-stereoselectivity has been observed in some diarylsulfone systems, suggesting that substrate-specific electronic and steric factors can play a significant role.[12][13]

-

Precursor Purity: The purity of the starting α-halo sulfone is paramount for a clean reaction and high yields. Impurities can lead to side reactions and complicate purification.

Conclusion

The use of this compound as a precursor in the Ramberg-Bäcklund reaction provides a robust and reliable method for the synthesis of stilbenes. This application note has outlined the theoretical basis, provided detailed and validated protocols, and discussed the broader implications of this synthetic strategy. By understanding the mechanistic nuances and optimizing reaction conditions, researchers can effectively employ this reaction to access a diverse range of stilbene derivatives for applications in drug discovery and materials science.

Caption: Experimental workflow for stilbene synthesis.

References

-

Ramberg–Bäcklund reaction - Wikipedia. Available at: [Link]

-

Ramberg-Bäcklund Reaction - Organic Chemistry Portal. Available at: [Link]

-

The Ramberg-Bäcklund Reaction. Available at: [Link]

-

Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. Available at: [Link]

-

Ramberg-Bäcklund Reaction - SynArchive. Available at: [Link]

-

The Ramberg-Bäcklund Reaction - Organic Reactions. Available at: [Link]

-

The Recent Advance of Ramberg-Backlund Reaction - ResearchGate. Available at: [Link]

-

Recent developments in Ramberg–Bäcklund and episulfone chemistry - RSC Publishing. Available at: [Link]

-

The Recent Advance of Ramberg-Bäcklund Reaction - Bentham Science Publishers. Available at: [Link]

-

The Ramberg-Bäcklund Reaction for the Synthesis of C-glycosides, C-linked-disaccharides and Related Compounds - PubMed. Available at: [Link]

-

Ramberg-Bäcklund reaction - ResearchGate. Available at: [Link]

-

The Ramberg-Bäcklund Rearrangement - Organic Reactions. Available at: [Link]

-

Ramberg-Bäcklund reaction - chemeurope.com. Available at: [Link]

-

Benzyl Sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. Available at: [Link]

-

Synthetic approaches toward stilbenes and their related structures - PMC - NIH. Available at: [Link]

-

Unexpected Z-stereoselectivity in the Ramberg-Bäcklund reaction of diarylsulfones leading to cis-stilbenes: the effect of aryl substituents and application in the synthesis of the integrastatin nucleus - Organic Chemistry Portal. Available at: [Link]

-

Unexpected Z-stereoselectivity in the Ramberg-Bäcklund reaction of diarylsulfones leading to cis-stilbenes: the effect of aryl substituents and application in the synthesis of the integrastatin nucleus - PubMed. Available at: [Link]

Sources

- 1. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]

- 2. Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry-chemists.com [chemistry-chemists.com]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

- 7. Ramberg-Bäcklund Reaction [organic-chemistry.org]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Recent developments in Ramberg–Bäcklund and episulfone chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. The Ramberg-Bäcklund reaction for the synthesis of C-glycosides, C-linked-disaccharides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unexpected Z-stereoselectivity in the Ramberg-Bäcklund reaction of diarylsulfones leading to cis-stilbenes: the effect of aryl substituents and application in the synthesis of the integrastatin nucleus [organic-chemistry.org]

- 13. Unexpected Z-stereoselectivity in the Ramberg-Bäcklund reaction of diarylsulfones leading to cis-stilbenes: the effect of aryl substituents and application in the synthesis of the integrastatin nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: C-C Bond Formation via Alkylation of 2-Bromobenzyl Phenyl Sulfone

Introduction: The Synthetic Utility of Benzylic Sulfones

Benzylic sulfones are powerful and versatile intermediates in modern organic synthesis. The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the adjacent benzylic protons (α-protons). This acidification allows for facile deprotonation by a strong base to generate a resonance-stabilized carbanion.[1][2] This nucleophilic carbanion is central to the formation of new carbon-carbon bonds, serving as a cornerstone for constructing complex molecular architectures.

This application note provides a comprehensive guide to the alkylation of 2-bromobenzyl phenyl sulfone. We will detail the underlying scientific principles, provide a step-by-step protocol for a general alkylation reaction, and discuss its application in well-established synthetic transformations such as the Julia-Kocienski olefination. The 2-bromo substituent on the benzyl ring is retained during this process, making the resulting product a valuable substrate for subsequent cross-coupling reactions, further enhancing its synthetic potential.

Mechanism and Scientific Rationale

The alkylation procedure is a two-step process founded on classic carbanion chemistry:

-

Deprotonation: The process begins with the abstraction of a proton from the benzylic carbon (the carbon atom situated between the phenyl ring and the sulfonyl group) using a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is a common and effective choice for this transformation, typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to ensure kinetic control and minimize side reactions.[3][4] The resulting benzylic carbanion is stabilized by delocalization of the negative charge onto the electron-withdrawing sulfonyl group.

-

Nucleophilic Attack (Alkylation): The newly formed carbanion acts as a potent nucleophile. It will readily attack a suitable electrophile, such as an alkyl halide (e.g., iodomethane, benzyl bromide) or a carbonyl compound (e.g., an aldehyde or ketone). This step, a classic SN2 or carbonyl addition reaction, forges the new carbon-carbon bond and constitutes the core of the alkylation.

The overall transformation is a reliable method for building molecular complexity from a stable and accessible sulfone precursor.

Caption: Figure 1: General Mechanism of Benzylic Sulfone Alkylation.

Experimental Protocol: General Alkylation

This protocol describes a general procedure for the alkylation of this compound with an alkyl halide.

3.1 Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Stoichiometry |

| This compound | C₁₃H₁₁BrO₂S | 327.20 | 1.0 mmol | 1.0 eq |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.1 mmol | 1.1 eq |

| Alkyl Halide (e.g., R-X) | Varies | Varies | 1.2 mmol | 1.2 eq |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~20 mL | Solvent |

| Saturated NH₄Cl (aq.) | NH₄Cl | 53.49 | ~15 mL | Quench |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction |

| Brine (Saturated NaCl aq.) | NaCl | 58.44 | As needed | Wash |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | Drying |

3.2 Equipment

-

Two-neck round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Syringes for liquid transfer

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Low-temperature bath (Dry ice/acetone, -78 °C)

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

3.3 Step-by-Step Procedure

-

Preparation: Flame-dry the two-neck round-bottom flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Equip the flask with a magnetic stir bar and a septum.

-

Dissolution: Add this compound (1.0 mmol) to the flask. Using a syringe, add anhydrous THF (~10 mL) to dissolve the sulfone completely.

-

Cooling: Place the flask in a dry ice/acetone bath to cool the solution to -78 °C.

-

Deprotonation: While stirring vigorously, add n-butyllithium (1.1 eq, e.g., 0.44 mL of a 2.5 M solution in hexanes) dropwise via syringe over 5 minutes. A color change (typically to yellow or orange) indicates the formation of the carbanion. Stir the solution at -78 °C for 30 minutes.

-

Alkylation: Add the alkylating agent (1.2 eq) dropwise via syringe. Maintain the reaction at -78 °C for 1 hour.

-

Warming: Remove the flask from the cooling bath and allow it to warm to room temperature. Let the reaction stir for an additional 2-3 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Cool the flask in an ice-water bath and slowly add saturated aqueous ammonium chloride solution (~15 mL) to quench the reaction.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water (20 mL) and then with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography to yield the pure alkylated product.

Caption: Figure 2: Experimental workflow for sulfone alkylation.

Application: The Julia-Kocienski Olefination

A prominent application of benzylic sulfone alkylation is the Julia-Kocienski olefination, a powerful method for synthesizing alkenes.[5][6][7] In this reaction, the electrophile is an aldehyde or ketone. The initial adduct, a β-hydroxy sulfone, undergoes subsequent elimination to form a carbon-carbon double bond. The reaction often provides high stereoselectivity for the E-alkene.[7]

The procedure is nearly identical to the one described above through the deprotonation step. Instead of an alkyl halide, an aldehyde (e.g., benzaldehyde) is added as the electrophile. The resulting β-alkoxy sulfone intermediate can then be eliminated under various conditions to yield the alkene product (e.g., stilbene derivatives). This one-pot modification of the classic Julia olefination is highly valued for its efficiency and operational simplicity.[7][8]

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive n-BuLi. 2. Wet solvent or glassware. 3. Insufficient reaction time. | 1. Titrate n-BuLi before use. 2. Ensure all glassware is flame-dried and solvent is anhydrous. 3. Monitor reaction by TLC and extend reaction time if necessary. |

| Multiple Products / Low Yield | 1. Reaction temperature too high. 2. Over-alkylation (if product is acidic). 3. Side reactions (e.g., elimination of alkyl halide). | 1. Strictly maintain temperature at -78 °C during addition steps. 2. Use stoichiometry close to 1:1:1 (Sulfone:Base:Electrophile). 3. Use a more reactive alkyl halide (I > Br > Cl). |

| Recovery of Starting Material | Incomplete deprotonation. | Use 1.1-1.2 equivalents of freshly titrated n-BuLi. Ensure slow addition to prevent localized heating. |

Conclusion

The alkylation of this compound is a robust and high-yield method for creating new carbon-carbon bonds. The procedure relies on the generation of a stable carbanion, which can be trapped with a wide variety of electrophiles. The protocol detailed herein is broadly applicable and serves as a foundational technique for synthesizing more complex molecules, including as a key step in powerful olefination reactions. The presence of the bromo-substituent provides a synthetic handle for further downstream functionalization, making the products of this reaction valuable building blocks for drug discovery and materials science.

References

-

Wikipedia. (n.d.). Ramberg–Bäcklund reaction. Retrieved from [Link]

-